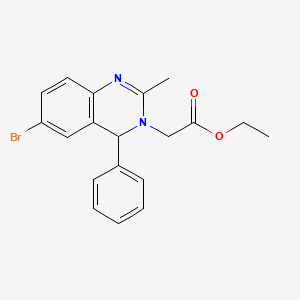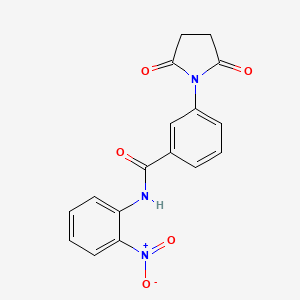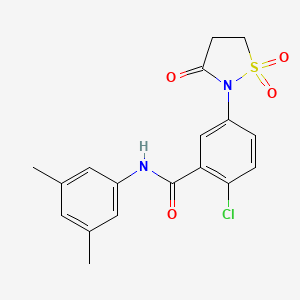![molecular formula C13H15N3O2 B5160571 N-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5160571.png)
N-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxadiazole derivatives, including compounds similar to N-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide, are known for their wide range of biological activities. These compounds are of significant interest in medicinal chemistry due to their potential as therapeutic agents. The oxadiazole ring, a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom, is a crucial pharmacophore in drug design, offering a variety of biological properties.
Synthesis Analysis
The synthesis of oxadiazole derivatives typically involves the construction of the 1,2,4-oxadiazole ring through cyclization reactions. A common approach includes the reaction of hydrazides with carbon disulfide in a basic medium to form 1,3,4-oxadiazol-2-thiol, followed by subsequent reactions with electrophiles to introduce various substituents and generate the desired oxadiazole derivatives (Abbasi et al., 2020). This method provides a versatile route to a wide array of oxadiazole-based compounds, allowing for the exploration of their chemical and biological properties.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives, including those similar to N-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide, is characterized by spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry. These techniques confirm the presence of the oxadiazole ring and the substitution patterns on the molecule, providing insights into the compound's molecular geometry, electronic structure, and potential interaction sites for biological activity (Abbasi et al., 2020).
properties
IUPAC Name |
N-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9-4-3-5-10(8-9)13-15-12(18-16-13)7-6-11(17)14-2/h3-5,8H,6-7H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBPNSPLEHGMIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5160503.png)
![1-amino-3-[4-(diethylamino)phenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5160515.png)
![(3aS*,5S*,9aS*)-2-(4-methoxybenzyl)-5-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5160519.png)
![5-{3,5-dichloro-2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5160527.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methylthiourea](/img/structure/B5160542.png)
![3-cyclopropyl-N-[2-(2-furyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5160558.png)

![N-(2,4-dimethylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B5160587.png)

![dimethyl 2-[({[5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]terephthalate](/img/structure/B5160597.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5160601.png)